molecular formula C15H26O7S B126700 (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester CAS No. 204254-94-4

(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester

Cat. No.: B126700
CAS No.: 204254-94-4
M. Wt: 350.4 g/mol
InChI Key: CNFGUAGRJCDUDT-MGPQQGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate is a complex organic compound with the molecular formula C15H26O7S . This compound is known for its unique structural features, including multiple stereocenters and functional groups, which make it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the methylsulfonyloxy group can produce a variety of substituted cyclohexene derivatives .

Scientific Research Applications

Ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O7S/c1-5-11(6-2)21-14-12(16)8-10(15(17)20-7-3)9-13(14)22-23(4,18)19/h8,11-14,16H,5-7,9H2,1-4H3/t12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFGUAGRJCDUDT-MGPQQGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C(CC(=CC1O)C(=O)OCC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@H]1[C@@H](CC(=C[C@H]1O)C(=O)OCC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.